molecular formula C18H14INO4 B2401684 methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate CAS No. 860651-20-3

methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate

Cat. No.: B2401684
CAS No.: 860651-20-3
M. Wt: 435.217
InChI Key: MCAHXPVJKYBXKD-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable indole precursor, followed by the introduction of the methoxybenzoyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s indole core is known for its biological activity, making it a subject of interest in biological research. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound may exhibit similar activities.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the iodine atom can influence its reactivity and stability.

Comparison with Similar Compounds

  • Methyl 3-bromo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
  • Methyl 3-chloro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
  • Methyl 3-fluoro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate

Comparison: Compared to its halogenated analogs, methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity, binding interactions, and overall stability. This uniqueness can be leveraged in the design of new molecules with specific properties and activities.

Properties

IUPAC Name

methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHXPVJKYBXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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